Methyl 9-oxohexacosanoate
Description
Methyl 9-oxohexacosanoate is a chemical compound with the molecular formula C27H52O3This compound is a type of fatty acid methyl ester, which is commonly found in various natural sources and has several industrial and scientific applications .
Properties
CAS No. |
55955-49-2 |
|---|---|
Molecular Formula |
C27H52O3 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
methyl 9-oxohexacosanoate |
InChI |
InChI=1S/C27H52O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-26(28)24-21-18-16-19-22-25-27(29)30-2/h3-25H2,1-2H3 |
InChI Key |
CPXVTKNQCMDWFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-oxohexacosanoate can be synthesized through the esterification of hexacosanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Hexacosanoic acid+Methanol→Methyl 9-oxohexacosanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products .
Chemical Reactions Analysis
Transesterification
Methyl 9-oxohexacosanoate undergoes transesterification with alcohols to form alternative esters, a reaction critical in biodiesel production.
| Reaction | Conditions | Product | Catalyst | Yield |
|---|---|---|---|---|
| CH₃O(C₂₅H₄₈O₂) + ROH | 60–80°C, 4–6 hrs | R-O(C₂₅H₄₈O₂) | Acid (H₂SO₄) or base (NaOH) | 85–92% |
This reaction follows nucleophilic acyl substitution, where the methoxy group is replaced by another alcohol (e.g., ethanol, glycerol). Kinetic studies indicate that base-catalyzed transesterification proceeds faster due to increased nucleophilicity of the alkoxide ion .
Reduction of the Ketone Group
The ketone at C9 is susceptible to reduction, forming secondary alcohols.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C, 2 hrs | 9-Hydroxyhexacosanoate | >95% |
| H₂/Pd-C | 50°C, 5 atm H₂ | 9-Hydroxyhexacosanoate | 88% |
Stereochemical outcomes depend on the reducing agent: NaBH₄ produces racemic mixtures, while catalytic hydrogenation retains configuration due to syn-addition .
Oxidation Reactions
The ketone group can be further oxidized under strong conditions, though this is less common due to stability concerns.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄/H⁺ | 80°C, 6 hrs | 9-Oxohexacosanedioic acid | Low yield (45%) due to over-oxidation |
| CrO₃/H₂SO₄ | 25°C, 12 hrs | No reaction | Ketone resistance to mild oxidants |
Ester Hydrolysis
Acidic or basic hydrolysis cleaves the ester bond, yielding 9-oxohexacosanoic acid.
| Conditions | Reagent | Product | Rate Constant (k) |
|---|---|---|---|
| Acidic (HCl/H₂O) | 1M HCl, reflux | 9-Oxohexacosanoic acid + MeOH | |
| Basic (NaOH/EtOH) | 0.5M NaOH, 70°C | 9-Oxohexacosanoate salt |
Basic hydrolysis proceeds via a nucleophilic attack by hydroxide, while acidic hydrolysis follows a protonation-dependent mechanism .
Nucleophilic Addition at the Ketone
The ketone participates in Grignard and organometallic reactions.
| Reagent | Product | Steric Effects |
|---|---|---|
| CH₃MgBr | 9-(2-Propanol)hexacosanoate | Moderate (bulky chain limits access)6 |
| PhLi | 9-(Phenylcarbinol)hexacosanoate | Low yield (32%) due to steric hindrance |
Enzymatic Modifications
In biochemical contexts, the ester is metabolized via β-oxidation:
-
Hydrolysis : Esterases convert it to 9-oxohexacosanoic acid .
-
β-Oxidation : The fatty acid undergoes sequential cleavage at the β-carbon, yielding acetyl-CoA and shorter-chain metabolites (e.g., 9-oxo-octadecanoic acid) .
Thermal Degradation
At high temperatures (>300°C), the compound decomposes:
-
Primary products : Alkenes (C₁₀–C₁₆) and ketones (C₈–C₁₂) via radical pathways.
Key Research Findings
Scientific Research Applications
Methyl 9-oxohexacosanoate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fatty acid methyl esters.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of biofuels and as a component in lubricants and surfactants
Mechanism of Action
The mechanism of action of methyl 9-oxohexacosanoate involves its interaction with cellular membranes and enzymes. The compound can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it may interact with specific receptors and signaling pathways to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl hexacosanoate: Similar in structure but lacks the oxo group.
Methyl 25-oxohexacosanoate: Similar but with the oxo group at a different position.
Methyl 12-oxo-3(E)-tridecenoate: Another oxo fatty acid ester with a different chain length and position of the oxo group
Uniqueness
Methyl 9-oxohexacosanoate is unique due to the presence of the oxo group at the 9th position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Q & A
Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound?
- Methodological Answer : Simulate environmental matrices (soil/water) under controlled conditions (pH, UV exposure). Use isotopic labeling (e.g., ¹⁴C) to track degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Incorporate negative controls and kinetic modeling to infer degradation mechanisms .
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Q. How can researchers address challenges in quantifying this compound in biological matrices?
- Methodological Answer : Develop a validated LC-MS protocol with internal standards (e.g., deuterated analogs) to correct for matrix effects. Optimize extraction methods (e.g., solid-phase extraction) and validate limits of detection (LOD) and quantification (LOQ) using spiked samples. Ensure compliance with ISO/IEC 17025 guidelines for analytical rigor .
Q. What strategies mitigate interference from structurally similar compounds during this compound analysis?
- Methodological Answer : Implement high-resolution MS (HRMS) to distinguish isotopic patterns and fragmentation pathways. Use derivatization (e.g., silylation) to enhance chromatographic separation. Validate specificity via spike-recovery experiments with analogs like methyl 10-oxohexacosanoate .
Notes on Methodological Rigor
- Data Integration : Combine cohort studies and case-control data using meta-analytic frameworks to resolve contradictions .
- Safety Compliance : Adhere to EU Regulation 1272/2008 for hazard classification and IUCLID databases for toxicity profiling .
- Visualization : Follow journal-specific guidelines for figures (e.g., color schemes, minimal structures) to enhance clarity without oversimplification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
